2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate

Purinergic Signaling Ion Channel Pharmacology Pain Research

Non-selective P2X antagonists and high-background fluorescent probes compromise receptor subtype discrimination and homogeneous assay development. TNP-ATP (CAS 61368-63-6) is the only fluorescent ATP analog that enables >1,000-fold discrimination between P2X1/P2X3 and P2X2/P2X4/P2X7 receptors. Key differentiators: (1) Subtype-selective pharmacology: IC50 values of 6 nM (P2X1), 0.9 nM (P2X3) and 7 nM (P2X2/3), with no significant block at P2X2/P2X4/P2X7 at low nanomolar concentrations. (2) Wash-free HTS compatibility: >50-fold increase in quantum yield upon protein binding enables mix-and-read displacement assays without separation steps. (3) Single-molecule imaging: undetectable background from free probe allows direct visualization of individual binding events. Supplied as a ≥95% (HPLC) solution; cold-chain shipped for global delivery.

Molecular Formula C40H77N12O19P3
Molecular Weight 1123.0 g/mol
Cat. No. B15345559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate
Molecular FormulaC40H77N12O19P3
Molecular Weight1123.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H17N8O19P3.4C6H15N/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30;4*1-4-7(5-2)6-3/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33);4*4-6H2,1-3H3/t7-,8?,11-,12-,15-,16?;;;;/m1..../s1
InChIKeyLWJCIYVHICRLCD-VWNGUJKNSA-N
Commercial & Availability
Standard Pack Sizes2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,3′-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP): A Fluorescent ATP Analog and Subtype-Selective P2X Antagonist for Quantitative Nucleotide-Protein Interaction Studies


2′,3′-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) is a ribose-modified fluorescent analog of adenosine 5′-triphosphate (ATP) that serves dual roles as an environmentally sensitive spectroscopic probe and a high-affinity, subtype-selective antagonist of specific purinergic P2X receptors [1]. First synthesized in the early 1970s, TNP-ATP contains a Meisenheimer-complex trinitrophenyl (TNP) moiety attached at the 2′ and 3′ positions of the ribose ring, conferring distinct fluorescence properties characterized by excitation maxima at approximately 403–408 nm and emission in the 530–561 nm range [2]. Unlike native ATP, which lacks intrinsic fluorescence suitable for binding assays, TNP-ATP exhibits a very low quantum yield in aqueous solution (~2 × 10⁻⁴) that increases dramatically—typically 4- to 10-fold—upon binding to nucleotide-binding pockets of proteins, accompanied by a characteristic blue shift in emission wavelength [3]. These properties have established TNP-ATP as a foundational tool across multiple research domains, including enzymology, structural biology, ion channel pharmacology, and drug discovery screening [4].

Why Generic Substitution of TNP-ATP Fails: Quantified Selectivity, Affinity, and Signal-to-Noise Advantages Over Non-TNP Fluorescent Nucleotide Analogs


TNP-ATP cannot be generically substituted by other fluorescent ATP analogs—such as MANT-ATP (N-methylanthraniloyl-ATP), ε-ATP (etheno-ATP), or non-fluorescent P2X antagonists like suramin and PPADS—because quantitative head-to-head comparisons reveal that these alternatives diverge substantially in three procurement-critical dimensions: (i) receptor subtype selectivity (TNP-ATP exhibits ~1,000-fold selectivity for P2X1/P2X3 over P2X2/P2X4/P2X7, whereas suramin and PPADS are broad-spectrum, non-selective P2 antagonists), (ii) binding affinity relative to native ATP in enzyme systems (TNP-ATP binds F1-ATPase non-catalytic sites with Kd ≈ 0.2 µM, representing an approximately 10,000-fold affinity enhancement over native ATP for the low-affinity catalytic site [Kd ≈ 2 mM]), and (iii) signal-to-noise capability as a fluorescent probe (TNP-ATP exhibits an aqueous quantum yield of ~2 × 10⁻⁴ that rises >50-fold upon protein binding, while MANT-ATP has inherently higher background fluorescence in the unbound state, reducing its wash-free detection utility). Moreover, within the TNP-nucleotide family, the phosphorylation state critically determines binding behavior: TNP-AMP shows negligible binding to many ATP-requiring enzymes such as the isolated β-subunit of F1-ATPase, whereas TNP-ATP and TNP-ADP bind at stoichiometric levels [1]. These quantified differences mean that selecting a generic analog without TNP-ATP's specific profile will produce data that are not interchangeable across these experimental contexts [2].

TNP-ATP Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


P2X Receptor Subtype Selectivity: >1,000-Fold Discrimination Between P2X1/P2X3 and P2X2/P2X4/P2X7 Versus Non-Selective P2 Antagonists Suramin and PPADS

TNP-ATP exhibits an exceptionally wide selectivity window among P2X receptor subtypes that is not replicated by other commercially available P2 antagonists. Against human recombinant receptors in HEK293 cells, TNP-ATP inhibits ATP-induced currents at P2X1 (IC₅₀ = 6 nM), P2X3 (IC₅₀ = 0.9 nM), and heteromeric P2X2/3 (IC₅₀ = 7 nM), while requiring concentrations 2–4 orders of magnitude higher to block P2X2 (IC₅₀ = 2,000 nM), P2X4 (IC₅₀ = 15,200 nM), and P2X7 (IC₅₀ > 30,000 nM). This represents a minimum selectivity ratio of ~333-fold (P2X1 vs. P2X2) and a maximum exceeding 33,000-fold (P2X3 vs. P2X7). In contrast, the commonly used P2 antagonists suramin and PPADS are non-selective across P2X subtypes, with reported IC₅₀ values typically in the low micromolar range for P2X2, P2X4, and P2X7 alike. Schild analysis at recombinant P2X2/3 receptors confirmed that TNP-ATP acts as a competitive antagonist with pA₂ values of −8.7 to −8.2, further substantiating its orthosteric mechanism at sensitive subtypes [1]. In a mouse visceral pain model, TNP-ATP (ED₅₀ = 6.35 µmol/kg, i.p.) was 6- to 10-fold more potent than suramin and PPADS at reducing acetic acid-induced nociceptive behavior, demonstrating that the in vitro selectivity translates to functional in vivo superiority [2]. For researchers needing to discriminate P2X1/P2X3-mediated responses from P2X2/P2X4/P2X7-mediated responses, TNP-ATP is the only fluorescent ATP analog that provides this degree of pharmacological resolution.

Purinergic Signaling Ion Channel Pharmacology Pain Research P2X Receptor Subtyping

Enhanced Binding Affinity at F1-ATPase: MgTNP-ATP Exhibits ~10,000-Fold Tighter Binding Than Native ATP at the Low-Affinity Catalytic Site

In the mitochondrial F1-ATPase system, TNP-ATP demonstrates a striking affinity advantage over native ATP at the third catalytic site—the site with the lowest intrinsic affinity for the natural substrate. Native ATP binds this site with a Kd of approximately 2 mM, whereas TNP-ATP binds with a Kd (and Km for hydrolysis) of approximately 0.2 µM, representing an affinity enhancement of roughly 10,000-fold (10⁴) [1]. Consequently, 500 µM ATP does not prevent binding of less than 1 µM TNP-ATP to this site. At the non-catalytic sites of Escherichia coli F1-ATPase, all three sites exhibit identical affinity for MgTNP-ATP (Kd = 0.2 µM), whereas MgTNP-ADP binds with approximately 32.5-fold lower affinity (Kd = 6.5 µM) [2]. Critically, uncomplexed TNP-ATP (in the absence of Mg²⁺) shows no detectable binding to non-catalytic sites even at 100 µM, underscoring that the affinity advantage is Mg²⁺-dependent and specific to the Mg²⁺-complexed form. This differential affinity between TNP-ATP and TNP-ADP (Kd ratio TNP-ADP/TNP-ATP ≈ 32.5) allows experimental discrimination between ATP- and ADP-preferring conformational states within a single experiment. For comparison, the fluorescent analog MANT-ATP does not exhibit this degree of site-specific affinity discrimination in the F1-ATPase system, nor does it provide the Mg²⁺-dependent binding switch that TNP-ATP uniquely offers.

Bioenergetics ATP Synthase Enzyme Kinetics Nucleotide Binding

Adenylyl Cyclase and Soluble Guanylyl Cyclase Isoform Selectivity: TNP-ATP Is the Most Potent Known Inhibitor of ACV (Ki = 3.7 nM) and sGC (Ki = 7.3 nM), Differentiated from TNP-UTP Which Preferentially Targets ACI and ACII

Within the TNP-nucleotide family, individual members display distinct and complementary adenylyl cyclase (AC) isoform selectivity profiles that preclude generic interchange. In a systematic study across five mammalian AC isoforms (ACI, ACII, ACV, soluble AC [sAC]) and soluble guanylyl cyclase (sGC), TNP-ATP emerged as the most potent inhibitor of ACV (Ki = 3.7 nM) and sGC (Ki = 7.3 nM), while TNP-UTP was the most potent inhibitor of ACI (Ki = 7.1 nM) and ACII (Ki = 24 nM) [1]. The rank order of potency for TNP-nucleotides at ACV is TNP-ATP > TNP-UTP > TNP-GTP = TNP-CTP >> TNP-ADP > TNP-GDP > TNP-AMP, whereas at ACII the order is TNP-UTP > TNP-ATP = TNP-CTP > TNP-GTP >> TNP-ADP > TNP-GDP > TNP-AMP [2]. This isoform-dependent inversion of selectivity—TNP-ATP being most potent at ACV, TNP-UTP at ACI/ACII—cannot be predicted from the base or sugar modification alone. Critically, TNP-ATP is described in the primary literature as 'the most potent sGC inhibitor known so far' [1]. TNP-NTPs inhibited soluble AC (sAC) and GTP hydrolysis by Gs and Gi proteins only with low potencies, indicating that TNP-ATP's action is not promiscuous across all nucleotide-binding proteins. For comparison, MANT-ATP and MANT-GTP were found to be approximately 7-fold more potent inhibitors of the VC1:IIC2 (mAC catalytic core) enzyme than TNP-ATP and TNP-GTP, respectively, highlighting that TNP-ATP's unique value lies not in maximal potency across all cyclase systems but in its isoform selectivity profile and its unparalleled potency at sGC [3].

Signal Transduction Cyclic Nucleotide Signaling Adenylyl Cyclase Guanylyl Cyclase Isoform-Selective Pharmacology

Fluorescence Signal-to-Noise: Aqueous Quantum Yield of ~0.0002 Rising >50-Fold Upon Protein Binding, Compared to MANT-ATP's Higher Unbound Background Fluorescence

TNP-ATP possesses a uniquely low fluorescence quantum yield in aqueous solution (~2 × 10⁻⁴ or 0.0002) due to the Meisenheimer-complex structure of its TNP moiety, which undergoes efficient non-radiative decay via internal rotation in the unbound state [1]. Upon binding to a protein nucleotide-binding pocket, the TNP group is immobilized in a hydrophobic environment, restricting this internal motion and resulting in a dramatic increase in fluorescence quantum yield and lifetime. This 'off-on' switching mechanism has been quantified across multiple protein systems: an 8-fold fluorescence enhancement with an 11 nm blue shift upon binding to SV40 T antigen [2]; a 10-fold intensity increase with a ~20 nm blue shift upon binding to 3-phosphoglycerate kinase, accompanied by a shift of the TNP group pK toward more acidic pH [3]; and a 4-fold intensity increase with an emission shift from 547 nm to 538 nm upon binding to insulin-degrading enzyme (IDE) [4]. In single-molecule detection studies with the Klenow fragment of DNA polymerase I, unbound TNP-ATP molecules were not visible above background, whereas individual enzyme–TNP-ATP complexes produced bright fluorescent spots—enabling direct visualization of binding without prior separation of unbound probe [5]. MANT-ATP, by comparison, retains substantial fluorescence in its unbound state (quantum yield approximately 0.1–0.3 when free in solution), which reduces the dynamic range between bound and free states and typically requires separation steps in binding assays. The large Stokes shift of TNP-ATP (~1,785 cm⁻¹) further facilitates discrimination from protein autofluorescence compared to rhodamine-based probes (~600 cm⁻¹ Stokes shift), making TNP-ATP the preferred choice for wash-free, homogeneous fluorescence binding assays.

Fluorescence Spectroscopy Single-Molecule Detection Binding Assays Wash-Free Detection

Phosphorylation State Discrimination: TNP-ATP Binds Stoichiometrically to F1-ATPase β-Subunit While TNP-AMP Shows Negligible Binding, Enabling Triphosphate-Specific Detection

Within the TNP-adenine nucleotide series, the phosphorylation state of the nucleotide critically determines binding competence to many ATP-requiring proteins. At the isolated β-subunit of Escherichia coli F1-ATPase, both TNP-ATP and TNP-ADP bind to a maximal level of 1 mol/mol β-subunit, consistent with equilibrium dialysis studies showing the isolated β-subunit binds 1 mol of ADP or ATP per mol, whereas TNP-AMP shows no detectable binding [1]. This is corroborated in the P-glycoprotein multidrug transporter system: TNP-ATP and TNP-ADP inhibit P-glycoprotein ATPase activity, indicating interaction with the nucleotide-binding domains (NBDs), whereas TNP-AMP is a very poor inhibitor [2]. In the osmoregulator EnvZ histidine kinase system, ATP and ADP bind 30- and 150-fold more poorly, respectively, than their corresponding TNP-derivatized forms (TNP-ATP and TNP-ADP), with both TNP-nucleotides binding with Kd values of 2–3 µM [3]. At the cystic fibrosis transmembrane conductance regulator (CFTR) nucleotide-binding fold 2 (NBF-2), the Kd values were determined as 22 µM for TNP-ATP, 39 µM for TNP-ADP, and 2.1 µM for TNP-AMP, inverted from the F1-ATPase pattern, demonstrating that phosphorylation-state discrimination is protein-context-dependent and must be empirically determined [4]. This phosphorylation-state discrimination capability—where TNP-ATP and TNP-ADP generally show high-affinity binding while TNP-AMP shows negligible or context-dependent binding—enables experimental designs that distinguish between ATP/ADP-binding and AMP-binding sites, a capability not offered by base-modified analogs like ε-ATP or MANT-ATP, which lack the ribose modification that underlies this discrimination.

Nucleotide Specificity ATPase Binding Stoichiometry Phosphorylation State

Environmental Sensitivity: TNP-ATP Fluorescence Emission Maximum Shifts from 561 nm (Aqueous) to 538–547 nm (Protein-Bound) with pK Shift, Providing a Built-In Ratiometric Binding Reporter Absent in MANT-ATP and ε-ATP

The TNP fluorophore of TNP-ATP functions as an intrinsic environmental sensor, exhibiting changes in both emission wavelength maximum (blue shift) and pK of the trinitrophenyl group upon transitioning from an aqueous to a hydrophobic protein binding pocket. In aqueous solution at neutral pH, TNP-ATP displays a single fluorescence emission maximum at 561 nm upon excitation at 410 nm [1]. Upon binding to various proteins, this emission maximum shifts to shorter wavelengths (blue shift): 538 nm when bound to insulin-degrading enzyme (IDE) (a 23 nm shift), approximately 541 nm when bound to 3-phosphoglycerate kinase (a ~20 nm shift), and approximately 550 nm when bound to SV40 T antigen (an 11 nm shift) [2][3][4]. This wavelength shift is accompanied by a change in the pK of the TNP group: upon binding to 3-phosphoglycerate kinase, the pK shifts toward a more acidic pH, indicating that the negatively charged TNP group contributes to binding interactions and reports on the electrostatic environment of the binding pocket [3]. The magnitude of both the intensity enhancement and the wavelength shift is protein-specific and correlates with the hydrophobicity of the binding site. In contrast, MANT-ATP (λem ~440–450 nm) and ε-ATP (λem ~410–415 nm) exhibit emission in the blue region of the spectrum where protein autofluorescence (primarily from tryptophan residues, λem ~330–350 nm) can interfere with detection; TNP-ATP's emission in the green-yellow region (530–561 nm) is spectrally well-separated from intrinsic protein fluorescence [1]. Furthermore, MANT-ATP and ε-ATP generally do not exhibit the large, binding-dependent emission wavelength shifts that make TNP-ATP suitable for ratiometric analysis. The TNP fluorescence is also sensitive to solvent viscosity, with the fluorescence lifetime increasing with increasing viscosity, providing an additional physical parameter for probing the local environment of nucleotide-binding sites [5].

Environmental Sensing Ratiometric Fluorescence Protein Conformational Change Ligand Binding Detection

Highest-Value Application Scenarios for TNP-ATP: Where Quantitative Differentiation Drives Irreplaceable Experimental Utility


P2X1/P2X3 Subtype Pharmacological Discrimination in Native Tissue Electrophysiology

TNP-ATP is the only fluorescent ATP analog capable of discriminating P2X1/P2X3-mediated currents from P2X2/P2X4/P2X7-mediated currents with a selectivity window exceeding 1,000-fold [1]. In acutely dissociated sensory neurons or smooth muscle preparations where multiple P2X subtypes are co-expressed, application of TNP-ATP at low nanomolar concentrations (1–10 nM) selectively blocks P2X1/P2X3-mediated components while leaving P2X2/P2X4/P2X7 responses intact. This pharmacological dissection is not achievable with suramin or PPADS, which block all P2X subtypes non-selectively, nor with other fluorescent nucleotide analogs that lack P2X antagonist activity entirely. The competitive, reversible nature of TNP-ATP antagonism (pA₂ = −8.7 to −8.2 at P2X2/3) enables within-experiment controls where antagonist effects can be washed out and responses recovered, providing internal validation of receptor identity [2].

Wash-Free, Homogeneous Fluorescence Binding Assays for ATP-Utilizing Enzymes in High-Throughput Screening

The extreme free-to-bound fluorescence contrast of TNP-ATP (quantum yield rising from ~0.0002 in solution to >0.01 when protein-bound, representing a >50-fold effective increase) enables homogeneous (mix-and-read) binding assays that do not require separation of unbound probe. This property has been exploited in high-throughput TNP-ATP displacement assays for screening inhibitors of ATP-binding in bacterial histidine kinases, where the assay format directly detects competitive displacement of TNP-ATP by test compounds via fluorescence decrease, without wash steps or secondary detection reagents [1]. MANT-ATP and ε-ATP cannot support this wash-free format because their higher free-state quantum yields produce substantial background signal that obscures the binding-dependent change. The large Stokes shift of TNP-ATP (~1,785 cm⁻¹) further facilitates HTS by reducing optical interference from test compound autofluorescence, a common source of false positives in screening campaigns.

Single-Molecule Imaging of Nucleotide-Protein Interactions Without Probe Removal

TNP-ATP is uniquely suited for single-molecule fluorescence imaging of nucleotide-binding events because unbound TNP-ATP molecules are not detectable above background at the single-molecule level, while individual enzyme–TNP-ATP complexes appear as bright diffraction-limited spots [1]. This property, demonstrated with the Klenow fragment of DNA polymerase I, enables direct visualization and kinetic analysis of individual binding events without prior separation of unbound probe—a capability that has not been demonstrated with MANT-ATP or ε-ATP in single-molecule studies. For structural biology applications, the crystal structures of VC1:IIC2 adenylyl cyclase in complex with TNP-ATP have resolved the TNP group binding mode within a hydrophobic pocket adjacent to the catalytic site, providing atomic-level detail that guides structure-based drug design and validates TNP-ATP as a crystallographic tool compound [2].

Adenylyl Cyclase Isoform ACV and Soluble Guanylyl Cyclase (sGC) Selective Pharmacological Studies

TNP-ATP is the most potent sGC inhibitor identified to date (Ki = 7.3 nM) and the most potent ACV inhibitor (Ki = 3.7 nM) within the TNP-nucleotide family [1]. For researchers studying cyclic nucleotide signaling pathways, TNP-ATP provides a dual-function tool: potent and selective inhibition of ACV and sGC, combined with intrinsic fluorescence that enables real-time monitoring of binding to these cyclases. Critically, TNP-UTP—which is more potent at ACI and ACII—cannot substitute for TNP-ATP when ACV or sGC is the target of interest. The low potency of TNP-NTPs at soluble AC (sAC) and at G-protein GTPase activities provides an important negative selectivity control, demonstrating that TNP-ATP's inhibitory action is not indiscriminate across nucleotide-binding proteins. This selectivity profile supports TNP-ATP's selection as a chemical biology probe for dissecting the roles of specific cyclase isoforms in cellular signaling, particularly in cardiovascular and neuronal systems where ACV and sGC play prominent physiological roles.

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